N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-10-11(6-5-7-14(10)21(23)24)16(22)18-15-12-8-27(25,26)9-13(12)19-20(15)17(2,3)4/h5-7H,8-9H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSYJNRBGYMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the tert-butyl, dioxo, and nitrobenzamide groups. Common reagents used in these reactions include tert-butyl lithium, nitrobenzoyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The thieno[3,4-c]pyrazole core undergoes oxidation at sulfur or nitrogen centers. Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media yield sulfone derivatives or hydroxylated intermediates . For example:
Key Conditions :
-
Solvent: Acetic acid or dichloromethane
-
Temperature: 25–60°C
-
Reaction Time: 2–6 hours
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Sulfone analog | 72% | |
| KMnO₄ (1M) | Hydroxylated pyrazole | 58% |
Reduction Reactions
The nitro (-NO₂) group at the 3-position of the benzamide moiety is highly reducible. Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in ethanol reduces it to an amine (-NH₂) :
Optimized Protocol :
-
Catalyst: 5% Pd/C (0.1 equiv)
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Solvent: Ethanol or THF
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Pressure: 1–3 atm H₂
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Time: 4–8 hours
| Reducing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| H₂/Pd-C | 3-Amino derivative | >90% | |
| NaBH₄/CuCl₂ | Partial reduction to NO | 65% |
Nucleophilic Substitution
The amide group participates in nucleophilic substitution under basic conditions. For instance, reaction with alkyl halides (R-X) in DMF/K₂CO₃ replaces the amide hydrogen with alkyl groups :
Case Study :
Hydrolysis of Amide Bond
Acidic or basic hydrolysis cleaves the amide bond, generating carboxylic acid and amine fragments. Concentrated HCl (6M) at reflux yields 2-methyl-3-nitrobenzoic acid and the thienopyrazole amine :
Conditions :
-
Acid: 6M HCl, 12 hours reflux
-
Base: NaOH (2M), 80°C, 8 hours
| Hydrolysis Method | Products | Yield | Reference |
|---|---|---|---|
| Acidic (HCl) | 2-Methyl-3-nitrobenzoic acid + Amine | 85% | |
| Basic (NaOH) | Sodium salt + Amine | 78% |
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to -NO₂) undergoes selective electrophilic substitution. Nitration or sulfonation occurs at the para position relative to existing substituents :
Example :
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition releases NOₓ gases and sulfur oxid
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide exhibit promising anticancer properties. The thieno[3,4-c]pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This property makes it a potential candidate for treating chronic inflammatory diseases .
Agricultural Applications
Pesticidal Activity
this compound has shown effectiveness as a pesticide. Its structural features allow it to interact with biological targets in pests, leading to disruption of essential physiological processes. Field trials have demonstrated its efficacy against various agricultural pests while maintaining low toxicity to non-target organisms .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing advanced polymers. Its unique chemical structure provides opportunities for creating materials with specific properties such as enhanced thermal stability and mechanical strength. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications .
Case Studies
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analog: N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide
- Molecular Formula : C₁₇H₂₀N₄O₅S
- Molecular Weight : 392.43 g/mol
- Key Structural Differences :
- Acetamide vs. Benzamide Backbone : The analog features a 2-(4-nitrophenyl)acetamide group, whereas the target compound has a 2-methyl-3-nitrobenzamide substituent.
- Nitro Group Position : The analog’s nitro group is in the para position on the phenyl ring, while the target compound’s nitro group is in the meta position.
Broader Class: Thieno[3,4-c]pyrazol-3-yl Derivatives
The European Patent Bulletin (2023) highlights multiple thienopyrazole derivatives as autotaxin inhibitors, including acetamides and benzamides . Key trends include:
- Benzamide vs. Acetamide: Benzamide derivatives often exhibit greater aromatic interactions with enzyme active sites, enhancing potency but possibly reducing solubility.
- Crystallographic Analysis :
Research Findings and Data Gaps
- Patent Data : The target compound’s structural framework aligns with autotaxin inhibitors, but specific IC₅₀ values or in vivo efficacy data are unavailable .
- Commercial Availability : Analog BG15912 (CAS 893924-81-7) is listed in chemical product catalogs, suggesting its use as a research intermediate .
Biological Activity
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H23N3O5S
- Molecular Weight : 393.4573 g/mol
- CAS Number : 449784-51-4
The structure features a thieno[3,4-c]pyrazole core with various functional groups that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound are summarized below.
Anticancer Activity
Several studies have demonstrated that thieno[3,4-c]pyrazole derivatives possess anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
- Case Study : A study on related pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 20 µM.
Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have been reported to exhibit anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB.
- Research Finding : In a model of acute inflammation, administration of similar compounds reduced edema formation significantly compared to control groups.
Antimicrobial Activity
The antimicrobial potential of related compounds has also been explored:
- Activity Spectrum : Some derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi.
- Efficacy Data : In vitro assays indicated minimum inhibitory concentrations (MIC) in the range of 50–100 µg/mL against common pathogens like E. coli and S. aureus.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the nitro and benzamide functionalities via electrophilic aromatic substitution.
- Purification using chromatographic techniques to yield the final product.
Comparative Biological Activity Table
Q & A
Q. What are the recommended synthetic routes for N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide, and what challenges arise during purification?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes:
Core Formation : Cyclization of substituted pyrazole precursors with sulfur-containing reagents to form the thieno[3,4-c]pyrazol core .
Functionalization : Nitration at the 3-position of the benzamide moiety under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Key Challenges :
- Managing steric hindrance from the tert-butyl group during cyclization.
- Avoiding decomposition of the 5,5-dioxo group under acidic conditions .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify peaks for tert-butyl (δ ~1.2–1.4 ppm), aromatic protons (δ ~7.0–8.5 ppm), and methyl groups (δ ~2.5 ppm).
- ¹³C NMR : Confirm the carbonyl (C=O, δ ~160–180 ppm) and nitro groups (δ ~140–150 ppm) .
- X-ray Crystallography : Resolve the spatial arrangement of the thieno-pyrazol ring and confirm hydrogen bonding (e.g., N–H···O interactions) to stabilize the crystal lattice .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against enzymes like phosphodiesterases or kinases using fluorescence-based assays (e.g., Amplex Red for ATPase activity) .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and nitro groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The tert-butyl group hinders nucleophilic attack at the pyrazol-3-yl position, necessitating bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .
- Electronic Effects : The nitro group deactivates the benzamide ring, requiring electron-deficient catalysts (e.g., Pd(OAc)₂ with electron-withdrawing ligands) for Suzuki-Miyaura reactions .
Data Table :
| Reaction Type | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂/XPhos | 45–60 | |
| Buchwald-Hartwig | Pd₂(dba)₃/t-BuXPhos | 30–50 |
Q. What computational strategies can predict binding interactions between this compound and protein targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Key residues (e.g., hinge region Lys/Arg) may form hydrogen bonds with the nitro group .
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes (GROMACS/NAMD) over 100 ns to assess conformational flexibility .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Use hepatic microsomes to assess if cytochrome P450-mediated degradation affects potency .
- Structural Analog Comparison : Compare with derivatives lacking the nitro group to isolate pharmacophore contributions .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response relationships in its biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) for IC₅₀/EC₅₀ calculations.
- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates .
Q. How can researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
